molecular formula C₂₂H₃₀O₅ B1663507 Glaucocalyxin B CAS No. 80508-81-2

Glaucocalyxin B

Cat. No. B1663507
CAS RN: 80508-81-2
M. Wt: 374.5 g/mol
InChI Key: LSUXOKVMORWDLT-KEXKRWMXSA-N
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Description

Glaucocalyxin B (Gla B) is a type of sesquiterpenoids . It has been found to have good anti-inflammatory properties . It has been studied for its pharmacological effects and targets, particularly in the context of rheumatoid arthritis .


Synthesis Analysis

The synthesis of Glaucocalyxin A, a compound related to Glaucocalyxin B, has been achieved through a method involving the formation of a highly oxygenated bicyclo [3.2.1]octane ring system. This was done through Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . Other salient features of the synthesis include a highly enantioselective conjugate addition/acylation cascade reaction, a Yamamoto aldol reaction, and an intramolecular Diels–Alder reaction to assemble the A/B ring system .


Molecular Structure Analysis

Molecular docking has revealed a targeted binding relationship between Glaucocalyxin B and the pocket of P65 protein .


Chemical Reactions Analysis

Glaucocalyxin B has been found to inhibit M1 polarization, decrease the levels of TNF-α, IL-1β, IL-6, iNOS and IL-12, and inhibit the expression of P65 and p-P65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glaucocalyxin B can be found in databases such as PubChem .

Mechanism of Action

Glaucocalyxin B (GLB) is an ent-kaurane diterpenoid isolated from the Chinese herbal medicine Rabdosia japonica . It has been shown to exhibit a variety of pharmacological effects, including anti-Parkinson’s disease, prevention of neuronal damage, anti-neuritis, anti-rheumatoid arthritis, and anti-tumor activity .

Target of Action

GLB’s primary target is the P65 protein , a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex . This protein plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

GLB interacts with its target, P65, to inhibit the activation of the NF-κB signaling pathway . This interaction results in a decrease in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Biochemical Pathways

GLB affects several biochemical pathways. It inhibits the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses . GLB also activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress .

Result of Action

GLB’s action results in a variety of molecular and cellular effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest . In the context of neuroinflammation, GLB has been shown to alleviate dyskinesia, inflammatory response, and oxidative stress .

Action Environment

The action of GLB can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) can induce M1 polarization of synovial macrophages, a process that GLB can inhibit . Moreover, the efficacy of GLB in inhibiting inflammation and oxidative stress has been demonstrated both in vitro and in vivo .

Future Directions

Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like Glaucocalyxin B could be beneficial .

properties

IUPAC Name

[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXOKVMORWDLT-KEXKRWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucocalyxin B

CAS RN

80508-81-2
Record name (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80508-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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